molecular formula C10H10O2 B14740912 3-(Benzyloxy)prop-2-enal CAS No. 4652-40-8

3-(Benzyloxy)prop-2-enal

Cat. No.: B14740912
CAS No.: 4652-40-8
M. Wt: 162.18 g/mol
InChI Key: VDLDWKZZMRIBQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)prop-2-enal (IUPAC name: (E)-3-(benzyloxy)prop-2-enal) is an α,β-unsaturated aldehyde characterized by a propenal backbone substituted with a benzyloxy group at the β-position. The benzyloxy moiety (C₆H₅CH₂O-) confers both steric bulk and lipophilicity, influencing its reactivity and solubility. This compound is primarily utilized in organic synthesis as a building block for heterocycles, pharmaceuticals, and fine chemicals due to its electrophilic aldehyde group and conjugated double bond, which facilitate nucleophilic additions and cycloaddition reactions . Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol.

Properties

CAS No.

4652-40-8

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-phenylmethoxyprop-2-enal

InChI

InChI=1S/C10H10O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

VDLDWKZZMRIBQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Benzyloxy)prop-2-enal can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with propargyl aldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds under mild conditions and can be carried out at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-(Benzyloxy)propanoic acid.

    Reduction: 3-(Benzyloxy)propan-1-ol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)prop-2-enal involves its reactivity as an aldehyde and an ether. The aldehyde group can undergo nucleophilic addition reactions, while the benzyl ether group can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Structure Highlights Molecular Formula Key Functional Groups
3-(Benzyloxy)prop-2-enal β-Benzyloxy-substituted propenal C₁₀H₁₀O₂ Aldehyde, α,β-unsaturated carbonyl
2-Methoxycinnamaldehyde Ortho-methoxy-substituted cinnamaldehyde C₁₀H₁₀O₂ Aldehyde, α,β-unsaturated carbonyl
2-Hydroxycinnamaldehyde Ortho-hydroxy-substituted cinnamaldehyde C₉H₈O₂ Aldehyde, α,β-unsaturated carbonyl
3-(Benzyloxy)-2-bromo-6-methyl-4H-pyran-4-one Brominated pyranone with benzyloxy group C₁₃H₁₁BrO₃ Pyranone, bromine, benzyloxy
2-(3-(Benzyloxy)Phenyl)-2-Methylpropanal Branched aldehyde with benzyloxy-phenyl C₁₇H₁₈O₂ Branched aldehyde, benzyloxy-phenyl

Key Observations :

  • Substituent Position : Unlike this compound, 2-methoxycinnamaldehyde and 2-hydroxycinnamaldehyde feature substituents (methoxy or hydroxyl) in the ortho position of the phenyl ring, altering electronic effects and steric accessibility .
  • Branching : 2-(3-(Benzyloxy)Phenyl)-2-Methylpropanal () has a tertiary aldehyde, reducing steric hindrance compared to the planar α,β-unsaturated system in this compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Solubility (Polar Solvents) Reactivity Highlights
This compound 245–250 (est.) Moderate in DMSO, CHCl₃ Electrophilic aldehyde, conjugate addition
2-Methoxycinnamaldehyde 265–270 High in EtOH, acetone Enhanced resonance stabilization
2-Hydroxycinnamaldehyde 280–285 High in H₂O, MeOH Hydrogen bonding via -OH group
3-(Benzyloxy)-2-bromo-6-methyl-4H-pyran-4-one >300 Low in H₂O, high in DCM Bromine enables SN2 reactions

Key Findings :

  • Solubility : The hydroxy group in 2-hydroxycinnamaldehyde increases water solubility via hydrogen bonding, whereas this compound is more lipophilic due to the benzyloxy group .
  • Reactivity: Brominated pyranone () exhibits distinct reactivity (e.g., halogen substitution) compared to the aldehyde-driven reactions of this compound .

Challenges and Limitations

  • Stability: this compound’s α,β-unsaturated system may undergo polymerization under acidic conditions, whereas pyranone derivatives () are more thermally stable .
  • Synthetic Complexity: Brominated pyranone synthesis requires controlled conditions (e.g., column chromatography), unlike the straightforward preparation of cinnamaldehydes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.